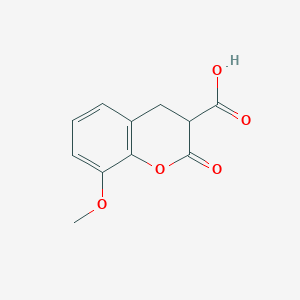

8-Methoxy-2-oxochroman-3-carboxylic acid

説明

Foundational Significance of the Chroman-2-one Scaffold

The chroman-2-one, also known as dihydrocoumarin (B191007), framework is a prominent structural motif in a vast number of biologically active compounds. This benzopyran-based scaffold is considered a "privileged structure" in medicinal chemistry. acs.orgresearchgate.net Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them valuable templates for the design of novel therapeutic agents. acs.org

The significance of the chroman-2-one scaffold and its relatives, like chromones and coumarins, lies in their wide range of pharmacological activities. researchgate.netgyanvihar.org These activities include anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. gyanvihar.orgfrontiersin.orgcore.ac.uk The structural rigidity and specific stereochemistry of the bicyclic system allow for precise interactions with biological macromolecules. researchgate.net The absence of the C3-C4 double bond in chroman-2-ones, which distinguishes them from the more widely known coumarins (chromen-2-ones), leads to significant variations in their biological profiles and chemical reactivity. nih.gov This structural nuance is a key factor that medicinal chemists exploit to fine-tune the pharmacological effects of synthetic derivatives.

Contextualizing 8-Methoxy-2-oxochroman-3-carboxylic Acid within the Dihydrobenzopyran-2-one Family

This compound is a member of the dihydrobenzopyran-2-one family, a class of oxygen-containing heterocyclic compounds. Structurally, these compounds feature a benzene (B151609) ring fused to a dihydropyran-2-one ring. The nomenclature "2-oxochroman" specifies the saturated (dihydro) nature of the pyran ring and the presence of a carbonyl group at the second position.

The specific identity of the target compound arises from the substituents on this core structure:

A methoxy (B1213986) group (-OCH₃) is attached at the 8th position of the aromatic ring. The presence and position of methoxy groups can significantly influence the molecule's lipophilicity and its ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic properties.

A carboxylic acid group (-COOH) is located at the 3rd position of the dihydropyran ring. This functional group imparts acidic properties to the molecule and can act as a key interaction point with biological targets, often forming salt bridges or hydrogen bonds with receptor sites.

The combination of the dihydrocoumarin core with these specific functional groups defines the unique chemical personality of this compound and sets the stage for its investigation in various research contexts.

Academic Relevance and Research Trajectories

While direct research on this compound is nascent, the academic relevance and potential research trajectories can be inferred from studies on closely related analogues, particularly its unsaturated counterpart, 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid (8-methoxycoumarin-3-carboxylic acid).

Research has demonstrated that derivatives of 8-methoxycoumarin (B1348513) serve as valuable starting materials for synthesizing novel compounds with significant biological activity. nih.gov For instance, a 2023 study detailed the synthesis of a series of novel 8-methoxycoumarin-3-carboxamides and related derivatives. nih.gov In this research, the hydrolysis of an 8-methoxycoumarin-3-carboxamide yielded the corresponding 8-methoxycoumarin-3-carboxylic acid, which demonstrated a significant improvement in antiproliferative activity against liver cancer cells. nih.gov

Another study focused on creating new hybrid coumarin (B35378) derivatives for evaluation as anti-breast cancer agents, using ethyl 8-methoxycoumarin-3-carboxylate as the key starting material. mdpi.com Such synthetic efforts highlight the role of the 8-methoxycoumarin-3-carboxylic acid scaffold as a crucial intermediate in the development of potential therapeutics. The research trajectory suggests a focus on modifying the carboxylic acid and the coumarin nucleus to develop compounds with enhanced potency and selectivity. These studies on the coumarin analogue provide a strong rationale for investigating this compound and its derivatives, exploring how the saturation of the C3-C4 bond impacts biological activity and potential therapeutic applications.

Structure

3D Structure

特性

分子式 |

C11H10O5 |

|---|---|

分子量 |

222.19 g/mol |

IUPAC名 |

8-methoxy-2-oxo-3,4-dihydrochromene-3-carboxylic acid |

InChI |

InChI=1S/C11H10O5/c1-15-8-4-2-3-6-5-7(10(12)13)11(14)16-9(6)8/h2-4,7H,5H2,1H3,(H,12,13) |

InChIキー |

HISBMQMDIJBOGC-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC2=C1OC(=O)C(C2)C(=O)O |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 8 Methoxy 2 Oxochroman 3 Carboxylic Acid and Analogous Chroman 2 One Carboxylic Acids

Strategic Multi-step Organic Synthesis Routes

The construction of the 8-methoxy-2-oxochroman-3-carboxylic acid framework is typically achieved through a sequence of reactions that first establish the corresponding unsaturated coumarin (B35378) system, which is subsequently reduced to the desired saturated chroman-2-one.

Approaches Originating from Methoxy-substituted Precursors

The synthesis of the precursor, 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, commonly begins with methoxy-substituted phenolic aldehydes. A prevalent method is the Knoevenagel condensation of 2-hydroxy-3-methoxybenzaldehyde with a malonic acid derivative, such as diethyl malonate, followed by hydrolysis. nih.govmdpi.com This reaction is often catalyzed by a base like piperidine (B6355638). The initial condensation forms an intermediate that subsequently undergoes intramolecular cyclization to yield the coumarin ring system with a carboxylic acid or ester group at the C3 position.

A multi-step synthetic route can be employed, starting with 3-methoxy-2-hydroxybenzaldehyde and diethyl malonate, which undergo a cyclocondensation reaction in the presence of a piperidine catalyst to form ethyl 8-methoxycoumarin-3-carboxylate. nih.gov Subsequent hydrolysis of the ester group yields 8-methoxycoumarin-3-carboxylic acid. nih.gov

| Starting Material | Reagent | Catalyst | Product | Reference |

| 2-hydroxy-3-methoxybenzaldehyde | Diethyl malonate | Piperidine | 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid | nih.govmdpi.com |

Ring-Closure and Cyclization Strategies for Dihydrobenzopyran-2-one Systems

The formation of the dihydrobenzopyran-2-one (chroman-2-one) core of this compound is fundamentally a ring-closure process. In the context of the multi-step syntheses previously described, the pivotal cyclization step occurs during the formation of the coumarin precursor. The condensation of the phenolic hydroxyl group with the newly formed active methylene compound derivative leads to the formation of the lactone ring characteristic of the benzopyran-2-one system.

Catalytic Hydrogenation Pathways to Saturated Chroman Rings

To obtain the saturated chroman-2-one ring of this compound, the C3-C4 double bond of the precursor, 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, must be reduced. Catalytic hydrogenation is a primary method for this transformation. Various catalytic systems can be employed for the reduction of coumarins to their corresponding chroman-2-ones (dihydrocoumarins). researchgate.net

Commonly used heterogeneous catalysts include palladium, platinum, and nickel. researchgate.net These reactions are typically carried out under an atmosphere of hydrogen gas. Additionally, catalytic transfer hydrogenation offers an alternative to the use of gaseous hydrogen.

Another approach involves visible light-driven reductive processes. For instance, a photocatalytic reductive azaarylation of coumarin-3-carboxylic acids has been shown to yield 4-substituted-chroman-2-ones, demonstrating a modern method for achieving the saturated ring system. nih.govacs.org

| Reduction Method | Catalyst/Reagent | Product | Reference |

| Catalytic Hydrogenation | Palladium, Platinum, or Nickel | Chroman-2-one | researchgate.net |

| Catalytic Transfer Hydrogenation | Various | Chroman-2-one | researchgate.net |

| Photoredox Catalysis | fac-Ir(ppy)₃ | 4-substituted-chroman-2-one | nih.govacs.org |

Organocatalytic Asymmetric Synthesis of Chiral Chroman-2-one Derivatives

The development of chiral chroman-2-one derivatives often employs organocatalysis to introduce stereocenters with high enantioselectivity. These methods can involve cascade reactions that construct the chiral chroman framework in a single, highly controlled process.

One such strategy involves the reaction of 2-hydroxycinnamaldehydes with other reactants in the presence of a chiral organocatalyst. For example, a decarboxylative and dearomatizative cascade reaction between coumarin-3-carboxylic acids and 2-alkyl-3-furfural derivatives, catalyzed by diphenylprolinol trimethylsilyl ether, can produce 3,4-dihydrocoumarin derivatives with excellent yields and stereoselectivities. beilstein-journals.org

Bifunctional squaramide-based organocatalysts have also been utilized in asymmetric [4+2]-cyclization processes to create complex chiral chroman-2-ones. These catalysts can activate both the nucleophile and the electrophile, guiding the stereochemical outcome of the reaction.

| Catalyst Type | Reaction Type | Key Feature | Reference |

| Diphenylprolinol trimethylsilyl ether | Decarboxylative and dearomatizative cascade | High enantioselectivity and diastereoselectivity | beilstein-journals.org |

| Bifunctional squaramide-based catalysts | Asymmetric [4+2]-cyclization | Construction of complex chiral frameworks |

Directed Functionalization of the Chroman-2-one Core

The introduction of specific functional groups onto the pre-formed chroman-2-one scaffold is a key aspect of synthesizing derivatives with desired properties.

Methodologies for Carboxylic Acid Group Introduction at C3

The introduction of the carboxylic acid group at the C3 position of the chroman-2-one ring is most commonly achieved during the synthesis of the coumarin precursor. The Knoevenagel condensation of a salicylaldehyde derivative with malonic acid or its esters directly installs a carboxyl or ester functionality at this position.

For example, the reaction between 2-hydroxy-3-methoxybenzaldehyde and diethyl malonate yields ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate. nih.gov Subsequent hydrolysis of the ethyl ester provides the desired 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid. This approach ensures that the carboxylic acid group is in place before the final reduction of the C3-C4 double bond to form the target this compound. This strategy is advantageous as it utilizes readily available starting materials and established reaction protocols.

Regioselective Installation of the Methoxy (B1213986) Substituent at C8

The regioselective synthesis of this compound is primarily dictated by the strategic selection of a starting material that already contains the methoxy group at the desired position. The substitution pattern of the final coumarin product is a direct reflection of the substitution on the initial phenolic precursor. A prevalent and effective method for synthesizing 8-substituted coumarins involves the Knoevenagel condensation of a suitably substituted 2-hydroxybenzaldehyde with an active methylene compound, followed by intramolecular cyclization.

In the case of this compound, the synthesis commences with 3-methoxy-2-hydroxybenzaldehyde. nih.gov This precursor ensures that the methoxy group is precisely located at the C8 position of the resulting chroman-2-one ring system. The reaction proceeds via a cyclocondensation reaction with diethyl malonate, typically catalyzed by a base such as piperidine. nih.gov This initial condensation forms an intermediate which then undergoes lactonization to yield ethyl 8-methoxycoumarin-3-carboxylate. nih.gov Subsequent hydrolysis of the ester group furnishes the target molecule, this compound. nih.gov

This substrate-controlled approach is a cornerstone of coumarin synthesis, providing a reliable and straightforward route to specifically substituted derivatives without the need for complex regioselective installation steps on the pre-formed coumarin nucleus. The key steps for this regioselective synthesis are outlined in the table below.

Table 1: Synthetic Route for this compound

| Step | Starting Materials | Reagents & Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | 3-Methoxy-2-hydroxybenzaldehyde, Diethyl malonate | Piperidine, Fusion, Reflux in ethanol | Ethyl 8-methoxycoumarin-3-carboxylate | nih.gov |

| 2 | Ethyl 8-methoxycoumarin-3-carboxylate | Ammonolysis (Ammonium acetate (B1210297), fusion) | 8-Methoxycoumarin-3-carboxamide | nih.gov |

Exploration of Sustainable Synthetic Protocols in Chroman-2-one Chemistry

The principles of green chemistry are increasingly being applied to the synthesis of coumarin derivatives to minimize environmental impact by reducing hazardous waste, energy consumption, and the use of toxic substances. benthamdirect.comeurekaselect.com These sustainable methodologies are highly applicable to the synthesis of chroman-2-one carboxylic acids. Key green approaches include the use of alternative energy sources, eco-friendly solvents, and solvent-free conditions. eurekaselect.comsciencecodex.com

Microwave and Ultrasound-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. kjscollege.com For instance, the Knoevenagel condensation to form coumarins can be performed rapidly under microwave irradiation, often in solvent-free conditions or using green solvents. kjscollege.com Similarly, ultrasound-assisted synthesis provides an energy-efficient alternative that can enhance reaction rates and yields through the phenomenon of acoustic cavitation. eurjchem.comnih.gov The synthesis of coumarin-3-carboxylic acids has been successfully achieved using ultrasound irradiation in aqueous media, including unconventional green solvents like waste curd water. eurjchem.com

Green Solvents and Catalysts: A major focus of green chemistry is the replacement of volatile and toxic organic solvents. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. acs.orgacs.org Room temperature, one-pot syntheses of coumarin-3-carboxylic acids have been developed using water as the solvent and inexpensive, eco-friendly catalysts like potassium carbonate. acs.orgacs.org Other green solvents such as polyethylene glycol (PEG) have also been employed. Furthermore, the use of biodegradable catalysts derived from natural sources, such as water extract of rice straw ash, has been reported for the synthesis of coumarin-3-carboxylic acids, offering a sustainable and cost-effective catalytic system. emerald.com

Solvent-Free and Mechanochemical Methods: Solvent-free reactions represent a highly desirable green chemistry approach as they eliminate solvent waste entirely. Mechanochemistry, which involves conducting reactions by grinding solid reactants together (ball milling), is one such technique that has been successfully applied to coumarin synthesis, such as in the Pechmann condensation. eurekaselect.com These methods not only reduce environmental impact but can also lead to different reactivity and selectivity compared to solution-phase reactions.

The table below summarizes various sustainable approaches applicable to the synthesis of chroman-2-one carboxylic acids and related coumarin derivatives.

Table 2: Overview of Sustainable Synthetic Protocols in Coumarin Chemistry

| Green Methodology | Reaction Type | Typical Conditions | Advantages | References |

|---|---|---|---|---|

| Microwave Irradiation | Knoevenagel Condensation | Salicylaldehydes, active methylene compounds, piperidine, solvent-free | Faster reactions, higher yields, reduced energy consumption | kjscollege.com |

| Ultrasound Assistance | Knoevenagel Condensation | Substituted salicylaldehydes, malonates, waste curd water, 40 °C | Use of biodegradable solvent, mild conditions, excellent yields | eurjchem.com |

| Aqueous Media | Knoevenagel Condensation | 2-Hydroxybenzaldehydes, Meldrum's acid, K₂CO₃, Room Temperature | Environmentally benign, easy product isolation, high atom economy | acs.orgacs.org |

| Natural Catalysts | Knoevenagel Condensation | Salicylaldehydes, Meldrum's acid, Water extract of rice straw ash, Room Temp. | Use of waste-derived catalyst, sustainable, good yields | emerald.com |

| Mechanosynthesis | Pechmann Condensation | Phenols, β-ketoesters, ball milling, solvent-free | Eliminates hazardous solvents, high yields, shorter reaction time | eurekaselect.com |

Chemical Reactivity and Transformation Pathways of 8 Methoxy 2 Oxochroman 3 Carboxylic Acid

Reactivity Profile of the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position is a key driver of the molecule's reactivity. It not only undergoes typical carboxylic acid reactions but also electronically influences the adjacent heterocyclic system, activating it for various transformations.

The carboxylic acid function of 8-methoxy-2-oxochroman-3-carboxylic acid is readily converted into a variety of derivatives, most notably esters and amides. These derivatizations are fundamental for creating libraries of related compounds for further study.

Esterification: The synthesis of esters, such as ethyl 8-methoxycoumarin-3-carboxylate, is a common initial step. This is typically achieved through the condensation of 3-methoxy-2-hydroxybenzaldehyde with diethyl malonate in the presence of a base catalyst like piperidine (B6355638). nih.govmdpi.com This reaction proceeds via a Knoevenagel condensation followed by an intramolecular transesterification to form the coumarin (B35378) ring system. Standard acid-catalyzed esterification methods can also be employed starting from the carboxylic acid itself. researchgate.net

Amidation: The corresponding amides are frequently synthesized from the ethyl ester precursor. mdpi.com For instance, treatment of ethyl 8-methoxycoumarin-3-carboxylate with ammonium (B1175870) acetate (B1210297) under fusion conditions yields 8-methoxy-2-oxo-2H-chromene-3-carboxamide. nih.govmdpi.com Furthermore, a wide array of substituted amides can be prepared by reacting the ester or the corresponding acid chloride with primary or secondary amines, leading to compounds such as 8-Methoxy-2-oxo-N-1,3-thiazol-2-yl-2H-chromene-3-carboxamide. scbt.com Hydrolysis of the amide group, for example using hydrochloric acid in acetic acid, can regenerate the parent carboxylic acid. nih.gov

The table below summarizes representative derivatization reactions.

| Starting Material | Reagent(s) | Product | Reaction Type |

| 3-methoxy-2-hydroxybenzaldehyde | Diethyl malonate, piperidine | Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate | Knoevenagel condensation/Cyclization |

| Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate | Ammonium acetate, fusion | 8-Methoxy-2-oxo-2H-chromene-3-carboxamide | Amidation |

| 8-Methoxy-2-oxo-2H-chromene-3-carboxamide | 4N HCl, acetic acid, reflux | 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | Hydrolysis |

The carboxylic acid group at the C3 position significantly enhances the electrophilicity of the C4 carbon in the coumarin ring, activating it as a Michael acceptor. researchgate.netresearchgate.net This activation is key to a class of reactions where the carboxylic acid is ultimately removed as carbon dioxide, a process known as decarboxylation. wikipedia.org These reactions are powerful tools for forming new carbon-carbon bonds at the C4 position.

Decarboxylation is typically not a simple thermal process for this class of compounds but is rather the final step in a reaction cascade. libretexts.org The general mechanism involves the initial addition of a nucleophile to the C4 position (a Michael-type addition), which disrupts the conjugated system. The resulting enolate intermediate can then readily lose CO2 to restore aromaticity or a stable conjugated system, effectively installing the nucleophile's substituent at the C4 position. researchgate.netrsc.org

Examples of such transformations include:

Decarboxylative Michael Additions: Chromone-3-carboxylic acids react with Michael donors, such as malonic acid half thioesters, under Brønsted-base catalysis. The reaction proceeds via a Michael addition followed by a double decarboxylation to yield 2-substituted chromanones. researchgate.net

Decarboxylative Giese Reactions: In the presence of a photocatalyst and visible light, coumarin-3-carboxylic acids can act as radical acceptors. Alkyl radicals, generated from precursors like N-(acyloxy)phthalimides via a separate decarboxylation, add to the C4 position. This is followed by a second decarboxylation of the coumarin moiety to yield 4-substituted-chroman-2-ones. rsc.orgnih.gov

The driving force for these reactions is the ability of the carboxylic acid group to act as an activating group that can be easily removed under mild conditions. researchgate.net

Transformations of the Chroman-2-one Heterocyclic System

The chroman-2-one core is a dynamic system capable of undergoing ring-opening, nucleophilic attacks, and cycloaddition reactions, leading to significant structural modifications.

The lactone and the pyrone ring systems in coumarins and chromones are susceptible to ring-opening under the influence of certain nucleophiles. In some cases, this is followed by a recyclization event to form a new heterocyclic structure. A notable example is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. nih.gov

For instance, 3-iodochromone reacts with primary amines in the presence of a palladium catalyst and carbon monoxide. The proposed mechanism involves an initial aza-Michael addition of the amine to the C2 position of the chromone. This is followed by the cleavage of the pyrone ring. A subsequent palladium-catalyzed intramolecular aryloxycarbonylation and ring-closure sequence leads to the formation of 3-substituted chroman-2,4-diones. nih.gov This pathway demonstrates the potential for profound rearrangement of the chromanone skeleton.

As mentioned previously, the C4 position of the this compound is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent carbonyl and carboxylic acid groups. This makes the molecule a competent Michael acceptor. researchgate.netresearchgate.net

Nucleophilic addition is often the first step in cascade reactions that may conclude with decarboxylation. rsc.org The addition of a nucleophile to the C4 position generates a transient enolate intermediate, which is central to the subsequent transformations. The nature of the nucleophile and the reaction conditions dictate the final product. For example, the addition of stabilized carbanions can lead to the formation of complex adducts prior to any decarboxylation.

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent a sophisticated way to build molecular complexity. msu.eduox.ac.uklibretexts.org The double bond within the heterocyclic ring of chromone-3-carboxylic acids can participate as a component in cycloaddition reactions.

A significant example is the [3+2] cycloaddition (a type of 1,3-dipolar cycloaddition) between a chromone-3-carboxylic acid and an azomethine ylide. researchgate.netnih.gov This reaction leads to the synthesis of complex, chiral hybrid molecules containing both pyrrolidine (B122466) and chromanone rings. The reaction is often decarboxylative, where the carboxylic acid group is lost during the process, and can be performed enantioselectively. researchgate.net This transformation highlights the utility of the chromanone scaffold in constructing polycyclic systems through concerted reaction pathways.

Influence of the 8-Methoxy Group on Reaction Selectivity and Rate

The methoxy (B1213986) group (-OCH₃) at the C8 position of the this compound molecule is a critical determinant of its chemical behavior. As a substituent on the aromatic ring, it exerts significant electronic effects that modulate the electron density distribution across the coumarin scaffold. These effects, in turn, govern the molecule's reactivity, influencing the rate of reactions and the regioselectivity of chemical transformations. nih.gov

Directing Effects in Electrophilic Aromatic Substitution

The electron-donating nature of the 8-methoxy group serves to "activate" the benzene (B151609) portion of the coumarin ring, making it more reactive toward electrophiles compared to an unsubstituted ring. Furthermore, it directs incoming electrophiles to specific positions. A notable example of this is in halogenation reactions.

Research has demonstrated the synthesis of 5-bromo-8-methoxycoumarin-3-carboxylic acid through the direct bromination of this compound using bromine in glacial acetic acid. nih.gov The methoxy group at C8 directs the incoming bromine electrophile primarily to the C5 position. This regioselectivity is a direct consequence of the electronic influence of the methoxy group, which stabilizes the carbocation intermediate formed during electrophilic attack at the C5 (ortho) position.

Impact on Reaction Yields and Rates

The influence of the 8-methoxy group extends beyond selectivity to affect the rate and efficiency of reactions. In a comparative study of visible light-driven reductive azaarylation of various coumarin-3-carboxylic acids, the substituent at the C8 position played a significant role in the reaction's success. nih.gov

| Reactant (Coumarin-3-carboxylic Acid Derivative) | Substituent at C8 | Electronic Effect of Substituent | Reported Yield of Azaarylation Product (%) | Reference |

|---|---|---|---|---|

| This compound | -OCH₃ | Electron-Donating | High (Specific % not stated, but successful) | nih.gov |

| 8-Chloro-2-oxochroman-3-carboxylic acid | -Cl | Electron-Withdrawing | 34% | nih.gov |

Strategic Derivatization and Functionalization of the 8 Methoxy 2 Oxochroman 3 Carboxylic Acid Scaffold

Synthesis of Substituted Chroman-2-one Carboxamides

A primary route for the derivatization of the 8-methoxy-2-oxochroman-3-carboxylic acid scaffold involves the synthesis of carboxamides at the C3 position. The common precursor for these syntheses is ethyl 8-methoxycoumarin-3-carboxylate, which is itself synthesized via a cyclocondensation reaction between 3-methoxy-2-hydroxybenzaldehyde and diethyl malonate, using piperidine (B6355638) as a basic catalyst under fusion conditions. nih.govmdpi.com

Once the ethyl ester is obtained, the corresponding carboxamide can be prepared through ammonolysis. nih.govmdpi.com For instance, reacting ethyl 8-methoxycoumarin-3-carboxylate with ammonia (B1221849) derived from ammonium (B1175870) acetate (B1210297) under fusion conditions yields 8-methoxycoumarin-3-carboxamide. nih.govmdpi.com A similar strategy can be applied to substituted precursors, such as ethyl 5-bromo-8-methoxycoumarin-3-carboxylate, to produce the corresponding 5-bromo-8-methoxycoumarin-3-carboxamide. nih.gov

Further modifications can be made to the carboxamide group itself. For example, acetylation of 8-methoxycoumarin-3-carboxamide leads to the formation of N-(acetyl)8-methoxycoumarin-3-carboxamide. nih.gov The synthesis of N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides has also been explored to investigate the impact of different structural features on the molecule's properties. nih.gov

The following table summarizes the synthesis of key 8-methoxycoumarin-3-carboxamides:

Table 1: Synthesis of 8-Methoxycoumarin-3-Carboxamides| Starting Material | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| Ethyl 8-methoxycoumarin-3-carboxylate | Ammonium acetate, fusion | 8-Methoxycoumarin-3-carboxamide | 53 |

| Ethyl 5-bromo-8-methoxycoumarin-3-carboxylate | Ammonium acetate, fusion | 5-Bromo-8-methoxycoumarin-3-carboxamide | 61 |

Preparation of Esters and Other Acyl Derivatives

The carboxylic acid functional group of this compound is a prime site for the preparation of esters and other acyl derivatives. The synthesis of the parent ethyl ester, ethyl 8-methoxycoumarin-3-carboxylate, is a crucial first step in many synthetic pathways. nih.govmdpi.com This is typically achieved through the condensation of 3-methoxy-2-hydroxybenzaldehyde with diethyl malonate. nih.govmdpi.com

The carboxylic acid itself can be obtained from its corresponding carboxamide. For example, the hydrolysis of 8-methoxycoumarin-3-carboxamide under acidic conditions, such as refluxing with hydrochloric acid in acetic acid, yields this compound. nih.gov This carboxylic acid can then serve as a precursor for the synthesis of other acyl derivatives. While direct esterification is a standard procedure for carboxylic acids, the literature often highlights the synthesis starting from the ethyl ester.

Further acyl derivatives can be synthesized from the carboxamide intermediate. For instance, the reaction of 8-methoxycoumarin-3-carboxamide with 4-chlorophenacyl bromide in the presence of fused sodium acetate in dimethylformamide results in the formation of 3-(5-(4-chlorophenyl)oxazol-2-yl)-8-methoxycoumarin, which is an example of forming a more complex acyl-heterocyclic derivative. mdpi.com

Introduction of Diverse Chemical Moieties onto the Chroman Skeleton

Beyond modifications at the 3-position, the chroman skeleton of this compound and its derivatives is amenable to the introduction of various chemical moieties, thereby expanding the structural diversity of the compound library.

A common functionalization is halogenation, particularly bromination. The reaction of ethyl 8-methoxycoumarin-3-carboxylate with bromine in glacial acetic acid results in the efficient synthesis of ethyl 5-bromo-8-methoxycoumarin-3-carboxylate. nih.gov Similarly, direct bromination of this compound using bromine in glacial acetic acid at elevated temperatures yields 5-bromo-8-methoxycoumarin-3-carboxylic acid. nih.gov This demonstrates that the C5 position of the chroman ring is susceptible to electrophilic substitution.

The introduction of other heterocyclic rings is another effective strategy for functionalization. As mentioned previously, 8-methoxycoumarin-3-carboxamide can be reacted with reagents like 4-chlorophenacyl bromide to introduce an oxazole (B20620) moiety at the 3-position, effectively linking a new heterocyclic system to the coumarin (B35378) core. mdpi.com This approach allows for the creation of hybrid molecules that combine the structural features of coumarins with other pharmacologically relevant heterocycles. mdpi.com

The following table provides examples of the introduction of diverse chemical moieties onto the chroman skeleton:

Table 2: Functionalization of the Chroman Skeleton| Starting Material | Reagents and Conditions | Product | Position of Functionalization |

|---|---|---|---|

| Ethyl 8-methoxycoumarin-3-carboxylate | Bromine, glacial acetic acid | Ethyl 5-bromo-8-methoxycoumarin-3-carboxylate | C5 |

| This compound | Bromine, glacial acetic acid, 60 °C | 5-Bromo-8-methoxycoumarin-3-carboxylic acid | C5 |

Advanced Analytical and Spectroscopic Methodologies in Structural Elucidation and Reaction Analysis

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 8-Methoxy-2-oxochroman-3-carboxylic acid. Analysis of both ¹H and ¹³C NMR spectra allows for the definitive assignment of each atom within the molecular structure.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzene (B151609) ring, the vinyl proton on the pyrone ring, the methoxy (B1213986) group protons, and the acidic proton of the carboxylic acid. The aromatic protons typically appear as a multiplet in the range of δ 7.32–7.47 ppm. nih.gov The proton on the carbon adjacent to the carboxylic acid group is highly deshielded and appears as a singlet further downfield. nih.gov The acidic proton of the carboxylic acid group is characteristically found at a very downfield chemical shift, often between 10–12 ppm, and typically presents as a broad singlet due to hydrogen bonding. libretexts.org The methoxy protons (-OCH₃) would appear as a sharp singlet at a characteristic upfield position.

¹³C NMR spectroscopy provides detailed information about the carbon skeleton. The spectrum for this compound shows ten distinct carbon signals, confirming the presence of the ten carbon atoms in the core structure. rsc.org The carbonyl carbons of the lactone and the carboxylic acid are the most deshielded, appearing in the downfield region of the spectrum. libretexts.orgrsc.org The carbons of the aromatic ring and the double bond in the pyrone ring resonate in the mid-field region, while the methoxy carbon is found at the most upfield position. rsc.org

Detailed ¹³C NMR spectral data recorded in DMSO-d₆ are presented below:

| Chemical Shift (δ) ppm | Assignment |

| 111.6 | Aromatic CH |

| 112.3 | Aromatic CH |

| 113.5 | Aromatic CH |

| 121.8 | Quaternary Aromatic C |

| 132.0 | Quaternary Aromatic C |

| 144.9 | Quaternary C (C=C) |

| 150.3 | Quaternary C (C=C) |

| 152.6 | Quaternary C-O |

| 158.0 | C=O (Lactone) |

| 164.5 | C=O (Carboxylic Acid) |

| Data sourced from a study on coumarin (B35378) derivatives. rsc.org |

Utilization of Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound (molecular formula C₁₁H₈O₅), the molecular weight is 220.18 g/mol . scbt.com

Mass spectral analysis confirms the molecular identity of the compound by detecting the molecular ion peak [M]⁺ or related pseudomolecular ions like [M+H]⁺ or [M+Na]⁺. The high-resolution mass spectrum would show an ion peak at m/z 220, corresponding to the molecular formula C₁₁H₈O₅.

The fragmentation pattern in mass spectrometry provides valuable structural information. For carboxylic acids, common fragmentation pathways include the loss of small neutral molecules. libretexts.org Key expected fragmentations for this compound would include:

Loss of a hydroxyl radical (•OH): This would result in a fragment ion at m/z 203 (M-17).

Loss of a carboxyl group (•COOH): This cleavage would produce a significant peak at m/z 175 (M-45).

Formation of an acylium ion: Cleavage of the C-C bond between the pyrone ring and the carboxylic acid can lead to the formation of a stable acylium ion (R-CO⁺), which would be a prominent peak in the spectrum. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of this compound displays a series of characteristic absorption bands that correspond to the vibrational frequencies of its specific bonds.

The spectrum is dominated by features characteristic of a carboxylic acid and an α,β-unsaturated lactone. A very broad absorption band is expected in the region of 3500-2500 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.org The C-H stretching vibrations of the aromatic ring and the methoxy group are observed around 2843 cm⁻¹. rsc.org

The carbonyl (C=O) stretching region is particularly informative. Two distinct C=O stretching bands are typically observed for such compounds: one for the lactone carbonyl and one for the carboxylic acid carbonyl. The lactone C=O stretch appears at a higher frequency (around 1769 cm⁻¹), while the carboxylic acid C=O stretch is found at a slightly lower frequency (around 1676 cm⁻¹) due to intermolecular hydrogen bonding. rsc.org Stretching vibrations of the C=C bonds in the aromatic and pyrone rings give rise to absorptions in the 1606-1473 cm⁻¹ region. rsc.org The C-O stretching vibrations for the ether and carboxylic acid appear in the fingerprint region. rsc.org

A summary of the key IR absorption bands is provided in the table below:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3472 | O-H Stretch (Broad) | Carboxylic Acid |

| 2843 | C-H Stretch | Aromatic/Methoxy |

| 1769 | C=O Stretch | α,β-Unsaturated Lactone |

| 1676 | C=O Stretch | Carboxylic Acid |

| 1606 | C=C Stretch | Aromatic/Alkene |

| 1473 | C=C Stretch | Aromatic |

| 1264 | C-O Stretch | Aryl Ether/Carboxylic Acid |

| 1094 | C-O Stretch | Aryl Ether |

| Data obtained from KBr pellet analysis. rsc.org |

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Assignment

For instance, the crystal structure of 3-acetyl-8-methoxy-coumarin, a related derivative, has been determined. researchgate.net This analysis confirms the planarity of the coumarin ring system. It is expected that this compound would also exhibit a largely planar coumarin core. In the solid state, carboxylic acids typically form hydrogen-bonded dimers, where the hydroxyl group of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule. libretexts.org

| Parameter | Cinnamyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate |

| Crystal Data | |

| Chemical Formula | C₂₀H₁₆O₅ |

| Formula Weight | 336.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 19.226 (4) |

| b (Å) | 9.5483 (19) |

| c (Å) | 9.0046 (18) |

| β (°) | 90.97 (3) |

| Volume (ų) | 1652.8 (6) |

| Z | 4 |

| Data for a related ester derivative. asianpubs.org |

This crystallographic information on derivatives is crucial for understanding the steric and electronic properties conferred by the 8-methoxycoumarin (B1348513) framework in the solid state.

Theoretical and Computational Chemistry Investigations of 8 Methoxy 2 Oxochroman 3 Carboxylic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are instrumental in understanding the three-dimensional structure and conformational flexibility of molecules, which in turn dictate their physical, chemical, and biological properties. For coumarin (B35378) derivatives, conformational analysis helps to identify the most stable arrangements of the molecule in different environments.

The conformational landscape of coumarin-based structures is influenced by the nature and position of their substituents. For instance, studies on cyclic prodrugs of opioid peptides incorporating a coumarinic acid moiety have utilized a combination of spectroscopic techniques like Circular Dichroism (CD) and 2D-NMR, alongside molecular dynamics simulations, to determine their solution conformations. These studies revealed that modifications to the coumarin structure can significantly alter the conformational preferences, leading to more random or ordered structures in solution. This flexibility or rigidity can impact the molecule's ability to interact with biological targets.

Table 1: Hypothetical Conformational Data for 8-Methoxy-2-oxochroman-3-carboxylic Acid based on Analogous Compounds

| Parameter | Predicted Value/Observation | Basis of Prediction |

| Most Stable Conformer | The carboxylic acid group is likely to be oriented to minimize steric hindrance with the rest of the molecule. | General principles of conformational analysis and studies on related coumarin-3-carboxylic acids. |

| Key Dihedral Angles | The dihedral angle involving the C2-C3-C(carboxyl)-O(hydroxyl) atoms would be critical in determining the orientation of the carboxylic acid group. | Inferred from computational studies on substituted coumarins. |

| Energy Difference between Conformers | Low energy barriers are expected between different rotamers of the carboxylic acid and methoxy (B1213986) groups. | Based on the rotational freedom of single bonds in similar organic molecules. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules. Such studies on various coumarin derivatives have provided valuable insights into their chemical behavior.

DFT calculations are frequently employed to determine the optimized molecular geometry, electronic properties, and spectroscopic features of coumarin compounds. For instance, DFT studies on coumarin derivatives often involve calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

Furthermore, these calculations can predict global reactivity descriptors such as electronegativity, chemical hardness, and global electrophilicity index, which help in understanding the molecule's susceptibility to different types of chemical reactions. Molecular Electrostatic Potential (MEP) maps, another output of quantum chemical calculations, are used to visualize the charge distribution within the molecule and identify the regions most susceptible to electrophilic and nucleophilic attack.

For this compound, it is anticipated that the electron-donating methoxy group and the electron-withdrawing carboxylic acid group would significantly influence the electronic distribution and reactivity of the coumarin core.

Table 2: Predicted Electronic Properties of this compound based on DFT Studies of Related Coumarins

| Property | Predicted Characteristic | Rationale based on Analogous Compounds |

| HOMO Energy | Relatively high | The presence of the electron-donating methoxy group would likely raise the HOMO energy level. |

| LUMO Energy | Relatively low | The electron-withdrawing carboxylic acid and the coumarin lactone system would lower the LUMO energy. |

| HOMO-LUMO Gap | Moderate | The opposing electronic effects of the substituents would result in a moderate energy gap, suggesting moderate reactivity. |

| Dipole Moment | Significant | The presence of polar functional groups (methoxy, carboxylic acid, lactone) would lead to a notable molecular dipole moment. |

| Reactive Sites | The aromatic ring, particularly the positions ortho and para to the methoxy group, would be susceptible to electrophilic attack. The carbonyl carbons of the lactone and carboxylic acid would be prone to nucleophilic attack. | Inferred from MEP maps and frontier orbital analysis of substituted coumarins. |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to examine the intricate details of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. While specific mechanistic studies on this compound are absent, research on the synthesis and reactions of other coumarins offers a general framework.

A prominent example is the computational investigation of the Pechmann condensation, a common method for synthesizing coumarins. DFT studies have elucidated a three-step mechanism for this reaction: transesterification, intramolecular hydroxyalkylation, and dehydration. For each step, the transition state structures have been located, and the corresponding activation energies have been calculated. Such studies help in identifying the rate-determining step of the reaction and understanding the factors that influence the reaction rate and yield.

Similarly, computational methods have been applied to study the mechanisms of other reactions involving coumarins, such as cycloaddition reactions. These studies can explain the regioselectivity and stereoselectivity of the reactions by analyzing the energies of the different possible transition states.

For this compound, computational studies could be envisioned to explore various reactions, such as esterification of the carboxylic acid group, electrophilic substitution on the aromatic ring, or nucleophilic attack on the lactone carbonyl. These studies would involve mapping the potential energy surface of the reaction, locating the transition states, and calculating the activation barriers, thereby providing a detailed understanding of the reaction pathways.

Table 3: Hypothetical Reaction Mechanism Data for a Reaction involving this compound

| Reaction Type | Key Mechanistic Steps (Hypothetical) | Expected Computational Findings |

| Esterification of the Carboxylic Acid | 1. Protonation of the carbonyl oxygen of the carboxylic acid. 2. Nucleophilic attack by the alcohol. 3. Proton transfer. 4. Elimination of water. | Calculation of the activation energies for each step would confirm the catalytic role of the acid and identify the rate-determining step. |

| Electrophilic Aromatic Substitution | 1. Formation of a sigma complex (arenium ion). 2. Deprotonation to restore aromaticity. | The relative energies of the sigma complexes for substitution at different positions on the aromatic ring would predict the regioselectivity of the reaction. |

| Lactone Ring Opening | 1. Nucleophilic attack on the lactone carbonyl carbon. 2. Formation of a tetrahedral intermediate. 3. Ring opening. | The activation energy for this process would provide insight into the stability of the lactone ring towards nucleophiles. |

Applications of 8 Methoxy 2 Oxochroman 3 Carboxylic Acid and Its Derivatives As Synthetic Building Blocks

Utility in the Construction of Complex Heterocyclic Architectures

The 8-methoxycoumarin-3-carboxylic acid framework serves as a foundational starting material for the synthesis of more complex heterocyclic systems. The carboxylic acid moiety can be readily converted into various functional groups, such as esters and amides, which then act as precursors for subsequent cyclization and derivatization reactions. nih.gov

A common strategy involves the use of ethyl 8-methoxycoumarin-3-carboxylate, synthesized from 3-methoxy-2-hydroxybenzaldehyde and diethyl malonate, as a key intermediate. nih.gov This ester can be transformed into 8-methoxycoumarin-3-carboxamides, which are themselves precursors to other heterocyclic derivatives. nih.govresearchgate.net For instance, the synthesis of novel 1,2,3-triazole and triazoline derivatives has been achieved starting from coumarin-3-carboxylic acid. ekb.eg This process typically involves converting the carboxylic acid to an intermediate that can undergo cycloaddition reactions with unsaturated compounds. ekb.eg

These synthetic pathways demonstrate the utility of the 8-methoxycoumarin-3-carboxylic acid scaffold in building diverse molecular architectures, which is crucial for developing new therapeutic agents. nih.gov The chromanone moiety, a related structure, is also recognized as a vital building block in medicinal chemistry for designing and synthesizing novel lead compounds. nih.gov

| Starting Material | Reaction Type | Resulting Heterocycle | Significance |

|---|---|---|---|

| Ethyl 8-methoxycoumarin-3-carboxylate | Amination/Further modification | 8-Methoxycoumarin-3-carboxamides | Intermediate for anticancer agents nih.govresearchgate.net |

| Coumarin-3-carboxylic acid | Conversion to azide (B81097) followed by cycloaddition | 1,2,3-Triazole and Triazoline derivatives | Generation of novel antibacterial compounds ekb.eg |

| 8-Methoxycoumarin-3-carboxylic acid | Halogenation (Bromination) | 5-Bromo-8-methoxycoumarin-3-carboxylic acid | Provides a handle for further functionalization nih.gov |

Role as Chiral Precursors in Asymmetric Synthesis

Chiral carboxylic acids and their derivatives are highly valuable structural motifs in asymmetric synthesis and medicinal chemistry. researchgate.netrsc.org The coumarin (B35378) scaffold can be a substrate for various asymmetric reactions to introduce chirality, leading to enantiomerically enriched products with potentially distinct biological activities.

Asymmetric organocatalysis has been successfully applied to the synthesis of chiral coumarin derivatives. nih.gov For example, decarboxylative and dearomative cascade reactions involving coumarin-3-carboxylic acids have been developed to produce 3,4-dihydrocoumarin derivatives with excellent yields and stereoselectivity. nih.gov While direct asymmetric synthesis starting from 8-Methoxy-2-oxochroman-3-carboxylic acid is a specialized area, the general methodologies developed for coumarin-3-carboxylic acids are applicable. These methods often employ chiral catalysts, such as proline derivatives or chiral phosphoric acids, to control the stereochemical outcome of the reaction. nih.govbeilstein-journals.org

The introduction of chirality is crucial as it can lead to compounds that interact more specifically with biological targets. nih.gov The development of catalytic asymmetric methods for synthesizing chiral α-stereogenic carboxylic acids is an active area of research, highlighting the importance of these structures as building blocks for natural products and therapeutic agents. rsc.org The synthesis of chiral sulfoximines, for instance, demonstrates the broader utility of asymmetric synthesis in creating diverse and medicinally relevant molecules from chiral precursors. organic-chemistry.org

| Reaction Type | Substrate Class | Catalyst Type | Product Class | Stereochemical Outcome |

|---|---|---|---|---|

| Decarboxylative/Dearomative Cascade | Coumarin-3-carboxylic acids | Chiral aminocatalysts (e.g., diphenylprolinol silyl ether) | Chiral 3,4-Dihydrocoumarins | High enantiomeric and diastereomeric excess nih.gov |

| Michael Addition | 4-Hydroxycoumarins | Chiral imidazolidinone derivatives | Chiral Warfarin and analogues | Good enantiomeric excess nih.gov |

| O-H Insertion/Aldol Cyclization | Ketoacids | Bimetallic Rh(II)/chiral N,N'-dioxide-Fe(III) complex | Optically active lactones | Good to excellent enantioselectivity nih.gov |

Contribution to Scaffold Diversification Libraries

Combinatorial chemistry and the generation of compound libraries are cornerstones of modern drug discovery, enabling the rapid synthesis and screening of a multitude of compounds to identify new drug candidates. this compound is an ideal starting point for creating such libraries due to its modifiable structure.

The synthesis of a diverse range of 8-methoxycoumarin-3-carboxamides and other derivatives from ethyl 8-methoxycoumarin-3-carboxylate is a prime example of scaffold diversification. nih.gov By reacting the core molecule with various amines, alcohols, and other reagents, a library of compounds with different substituents can be generated. This approach allows for a systematic exploration of the chemical space around the 8-methoxycoumarin (B1348513) core to optimize biological activity. nih.govmdpi.com

The presence of functional groups that can be used for further reactions, such as a bromo-substituent, provides a handle for additional diversification. nih.gov This strategy is essential for structure-activity relationship (SAR) studies, where modifications at different positions of the molecule are correlated with changes in biological effect. The creation of fragment libraries containing carboxylic acids is also a key strategy in fragment-based drug discovery (FBDD), where small, low-complexity molecules are screened for binding to a biological target. enamine.net The 8-methoxycoumarin-3-carboxylic acid scaffold fits well within this paradigm, offering a core structure that can be elaborated into more potent leads.

| Core Scaffold | Modification Strategy | Resulting Compound Class | Application/Purpose |

|---|---|---|---|

| Ethyl 8-methoxycoumarin-3-carboxylate | Reaction with various amines | Library of 8-methoxycoumarin-3-carboxamides | Screening for anticancer activity nih.govmdpi.com |

| 8-Methoxycoumarin-3-carboxamide | Acetylation | N-(acetyl)8-methoxycoumarin-3-carboxamide | SAR studies to probe the effect of N-substitution nih.gov |

| 8-Methoxycoumarin-3-carboxylic acid | Bromination | 5-Bromo-8-methoxycoumarin-3-carboxylic acid | Creating a site for further combinatorial diversification nih.govnih.gov |

| 8-Methoxycoumarin-3-carboxylic acid | Conversion to acid chloride, then reaction with nucleophiles | Diverse esters and amides | Broadening the library for high-throughput screening |

Structure Reactivity Relationship Studies in Chroman 2 One Carboxylic Acids

Impact of Substituent Effects on Chemical Transformations and Selectivity

The reactivity and biological activity of the 8-methoxy-2-oxochroman-3-carboxylic acid scaffold are significantly influenced by the nature and position of various substituents. Studies involving the synthesis of related 8-methoxycoumarin-3-carboxamides and their derivatives have provided valuable insights into how different functional groups alter the molecule's properties, particularly its efficacy as an anticancer agent. nih.gov

The transformation of the carboxylic acid group at the C-3 position into a carboxamide is a key chemical modification. Further substitutions on the coumarin (B35378) ring or the amide nitrogen can lead to a diverse range of biological activities. For instance, the hydrolysis of 8-methoxycoumarin-3-carboxamide to yield 8-methoxycoumarin-3-carboxylic acid has been shown to significantly enhance antiproliferative activity against liver cancer cells. nih.gov This suggests the critical role of the hydrogen bonding acceptor capability of the C-3 substituent in the molecule's cytotoxicity.

Furthermore, halogenation, such as bromination at the C-5 position, demonstrates a profound impact on selectivity and activity. While bromination of the 8-methoxycoumarin-3-carboxamide scaffold at the C-5 position leads to a marked increase in cytotoxic activity, the same modification on the 8-methoxycoumarin-3-carboxylic acid scaffold results in an almost complete loss of cytotoxicity. nih.gov This highlights a differential binding mode or mechanism of action between the carboxamide and carboxylic acid derivatives, dictated by the substituent pattern. Acetylation of the carboxamide moiety also modulates the biological effect, indicating that even subtle electronic and steric changes can significantly alter the compound's interaction with biological targets. nih.gov

| Compound Name | Substituents | IC₅₀ (µM) |

|---|---|---|

| 8-Methoxycoumarin-3-carboxamide | -H | 17 |

| 5-Bromo-8-methoxycoumarin-3-carboxamide | 5-Bromo | 0.9 |

| N-(acetyl)8-methoxycoumarin-3-carboxamide | N-acetyl | 2.3 |

| 8-Methoxycoumarin-3-carboxylic acid | -H (at N-position, is acid) | 5 |

| 5-Bromo-8-methoxycoumarin-3-carboxylic acid | 5-Bromo (at N-position, is acid) | 41 |

Electronic and Steric Contributions of the 8-Methoxy Group to Reactivity

The methoxy (B1213986) group at the C-8 position of the chroman-2-one ring system plays a crucial role in modulating the molecule's reactivity through a combination of electronic and steric effects. Its influence extends to the electron density distribution of the entire heterocyclic system, affecting reaction pathways and biological interactions.

Future Perspectives and Emerging Research Avenues for 8 Methoxy 2 Oxochroman 3 Carboxylic Acid

Development of Novel and Highly Efficient Synthetic Protocols

The future of synthesizing 8-Methoxy-2-oxochroman-3-carboxylic acid is geared towards the development of more efficient, cost-effective, and environmentally benign protocols. Research is moving beyond traditional multi-step methods, which often involve harsh conditions and hazardous reagents. nih.gov

One-Pot Syntheses: A significant area of development is the use of one-pot reactions that combine multiple synthetic steps without isolating intermediates. For the broader class of coumarin-3-carboxylic acids, one-pot methods involving Knoevenagel condensation and intramolecular cyclization have been developed using eco-friendly catalysts like potassium carbonate or sodium azide (B81097) in water at room temperature. acs.org Adapting such methodologies for the 8-methoxy substituted variant is a promising research direction.

Green Chemistry Approaches: The principles of green chemistry are becoming central to synthetic design. espublisher.com For coumarin-3-carboxylic acids, this includes the use of:

Alternative Solvents: Water, or even waste waters from food processing and vegetable juices, have been successfully used as solvents, often enhanced by ultrasound irradiation. nih.goveurjchem.com

Benign Catalysts: Researchers are exploring a range of greener catalysts, including L-proline, pku.edu.cn heteropolyacids, researchgate.net and even the water extract of rice straw ash. emerald.com These catalysts are often recyclable and operate under mild conditions. researchgate.netacs.org

Energy-Efficient Methods: The use of microwave and ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

Biocatalysis: A particularly innovative approach is the use of biocatalysts, such as enzymes or whole microorganisms, to synthesize coumarins. iajesm.in These methods offer high selectivity under mild, aqueous conditions, reducing the formation of toxic byproducts. iajesm.in While the direct biocatalytic synthesis of this compound is still an emerging area, the successful use of enzymes like lipases for synthesizing related coumarin (B35378) derivatives points to the significant potential of this green pathway. mdpi.com

Table 1: Comparison of Catalysts in Green Synthesis of Coumarin-3-Carboxylic Acids

| Catalyst Type | Example | Solvent | Key Advantages |

|---|---|---|---|

| Inorganic Base | Potassium Carbonate | Water | Inexpensive, commercially available, mild room temperature conditions. acs.org |

| Natural Extract | Water Extract of Rice Straw Ash | Water | Low-cost, derived from agrowaste, sustainable. emerald.com |

| Heterogeneous | Heteropolyacids | Ethanol | Recyclable, high purity of products. researchgate.net |

| Biocatalyst | Fruit Juices (e.g., Lemon) | Aqueous | Biodegradable, renewable, mild conditions. nih.gov |

| Organocatalyst | L-Proline | Solvent-free | Non-toxic, high yield, environmentally friendly. pku.edu.cn |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

Beyond synthesis, future research will delve deeper into the reactivity of the this compound scaffold to generate novel and complex molecules. The presence of the carboxylic acid group, in particular, activates the coumarin system for a variety of transformations. ias.ac.in

Decarboxylative Functionalization: The carboxylic acid group at the C-3 position is not just a synthetic handle but also a versatile activating group that can be removed to facilitate other reactions. researchgate.net This strategy, known as decarboxylative functionalization, has been used to introduce new substituents at the C-3 and C-4 positions. ias.ac.inresearchgate.net Future work will likely expand the scope of these reactions for the 8-methoxy derivative, including:

Decarboxylative Arylation: Palladium-catalyzed reactions can couple the coumarin core with various aryl groups. ias.ac.in

Reductive Azaarylation: Visible-light photocatalysis enables the decarboxylative addition of azaarenes, creating biologically relevant 4-substituted-chroman-2-ones. acs.org

Michael Additions: The coumarin-3-carboxylic acid can act as a Michael acceptor, allowing for catalyst-free, decarboxylative additions of nucleophiles. researchgate.net

Cycloaddition Reactions: The double bond in the pyrone ring of the coumarin nucleus can participate in cycloaddition reactions, providing a powerful tool for constructing complex, polycyclic systems. nih.gov The solid-state [2+2] cycloaddition of coumarin-3-carboxylic acid itself has been studied, leading to the formation of a dimer. rsc.org Exploring the potential of this compound as a dienophile or dipolarophile in reactions like the Diels-Alder or 1,3-dipolar cycloadditions could unlock access to novel heterocyclic hybrids with unique three-dimensional structures. nih.gov

Integration with Continuous Flow Chemistry and Sustainable Synthesis Paradigms

The integration of modern chemical engineering principles with synthetic chemistry offers a pathway to safer, more efficient, and scalable production of fine chemicals.

Continuous Flow Synthesis: Continuous flow reactors offer significant advantages over traditional batch processing, including superior control over reaction parameters, enhanced safety, and easier scalability. organic-chemistry.orgrsc.org While the direct application to this compound is in its infancy, related processes have shown great promise. For instance, the two-step enzymatic synthesis of coumarin carboxamide derivatives has been successfully demonstrated in continuous flow microreactors. mdpi.comresearchgate.net This approach combines the benefits of biocatalysis (mild conditions, high selectivity) with the efficiency and control of flow chemistry. researchgate.net Future research will likely focus on developing a fully continuous process for the target carboxylic acid, potentially integrating catalyst immobilization for enhanced recyclability and process efficiency.

Sustainable Paradigms: The broader push towards sustainability in chemical manufacturing involves a holistic approach. For this compound, this entails combining the green chemistry principles discussed earlier—such as using renewable solvents and biocatalysts—with process optimization techniques like continuous flow. espublisher.comiajesm.in The ultimate goal is to design a synthetic lifecycle for the compound that minimizes waste, reduces energy consumption, and utilizes renewable resources, aligning the production of this valuable molecule with the principles of a circular economy.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 8-Methoxy-2-oxochroman-3-carboxylic acid in laboratory settings?

- Methodological Answer :

- Hazard Identification : Refer to GHS classifications (e.g., acute toxicity, skin/eye irritation) as outlined in Safety Data Sheets (SDS). For structurally similar coumarin derivatives, hazards include H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

- Handling : Use fume hoods to avoid inhalation of dust/aerosols, wear nitrile gloves, and safety goggles. Avoid skin contact by using closed systems for transfers.

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent degradation .

Q. How can researchers synthesize this compound, and what are common pitfalls?

- Methodological Answer :

- Synthetic Route : Adapt methods for analogous chroman-3-carboxylic acids. For example, esterification of hydroxyl groups followed by oxidation (e.g., using KMnO₄ or Jones reagent) to introduce the ketone moiety. Methoxy groups can be introduced via alkylation with methyl iodide under basic conditions .

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and adjust stoichiometry of oxidizing agents to minimize over-oxidation.

- Pitfalls : Side reactions like decarboxylation may occur at high temperatures; use low-temperature reflux (<80°C) .

Q. Which analytical techniques are suitable for confirming the structure and purity of this compound?

- Methodological Answer :

- Structural Confirmation :

- NMR : Compare - and -NMR spectra with computational predictions (e.g., using ACD/Labs or ChemDraw). Key signals include methoxy (~δ 3.8 ppm) and carbonyl groups (δ ~170–175 ppm for carboxylic acid) .

- X-ray Crystallography : For absolute stereochemical confirmation, grow single crystals in ethanol/water and analyze (e.g., as done for 3-methyl-4-oxochromene derivatives) .

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >95% is typically required for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the carboxylic acid moiety in 8-Methoxy-2-oxochroman derivatives?

- Methodological Answer :

- Contextual Analysis : Compare reaction conditions (pH, solvent polarity) across studies. For example, the carboxylic acid group may exhibit varying nucleophilicity in polar aprotic (DMF) vs. protic (MeOH) solvents.

- Mechanistic Probes : Use isotopic labeling (e.g., ) to track carboxylate participation in esterification or amidation reactions.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to assess charge distribution and predict reactivity under different conditions .

Q. What strategies are effective for improving the stability of this compound under physiological conditions?

- Methodological Answer :

- Degradation Pathways : Identify primary degradation routes (e.g., hydrolysis of the lactone ring or decarboxylation) via accelerated stability studies (40°C/75% RH for 4 weeks) .

- Stabilization :

- Formulation : Use lyophilization to create stable solid dispersions with cyclodextrins.

- Prodrug Design : Convert the carboxylic acid to a methyl ester or amide derivative for improved plasma stability .

Q. How can computational methods be applied to predict the biological activity of derivatives of this compound?

- Methodological Answer :

- QSAR Modeling : Curate a dataset of structurally similar chroman derivatives with known bioactivity (e.g., from PubChem or ChEMBL). Use MOE or Schrödinger to develop regression models correlating descriptors (logP, polar surface area) with activity .

- Docking Studies : Perform molecular docking (AutoDock Vina) against target proteins (e.g., cyclooxygenase-2) to prioritize derivatives for synthesis .

Methodological Considerations

Q. What experimental design principles should guide dose-response studies involving this compound?

- Methodological Answer :

- Dose Range : Start with IC₅₀ values from preliminary assays (e.g., MTT for cytotoxicity) and test 5–10 concentrations in triplicate.

- Controls : Include vehicle controls (e.g., DMSO ≤0.1%) and reference compounds (e.g., aspirin for anti-inflammatory studies).

- Statistical Power : Use ANOVA with post-hoc Tukey tests; ensure n ≥ 3 for reproducibility .

Q. How can researchers address low yields in the final steps of synthesizing this compound?

- Methodological Answer :

- Stepwise Troubleshooting :

Intermediate Purity : Verify intermediates via LC-MS; recrystallize if necessary.

Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for esterification efficiency.

Workup Optimization : Use acid-base extraction (e.g., 1M HCl) to isolate the carboxylic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。